1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate
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Overview
Description
“1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate” is a chemical compound that has been studied for its potential applications in various fields . It is also known as “Lapdesf-4c” in some studies .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester involved the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate. This was followed by the fusion of alanine with phthalic anhydride at 150 °C, and then coupling with the methyl anthranilate to furnish the isoindole .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single-crystal X-ray diffraction studies . For example, the structure of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester was found to be stabilized by N-H⋯O bonding, resulting in the formation of S(6) hydrogen-bonded loop .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the reaction of 4-fluorobenzohydrazide with phthalic anhydride in acetic acid resulted in the formation of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as FT-IR, UV-Vis, NMR, and MS . DFT studies suggest that the HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .
Scientific Research Applications
Antioxidant Activity and Corrosion Inhibition
This compound has been evaluated for its antioxidant and corrosion inhibition properties, particularly in the context of lubricating oils. For instance, research conducted by Habib et al. (2014) on quinazolones, including compounds related to 1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate, revealed significant antioxidant activity. These compounds were tested as potential additives for Egyptian lubricating oils, showing promising results in enhancing the oils' resistance to oxidation and corrosion, which are critical factors in extending the operational life of machinery and engines (Habib, Hassan, & El‐Mekabaty, 2014).
Bioimaging and Probe Development
In the field of bioimaging, 1,3-Dioxoisoindolin-2-yl derivatives have been utilized in the development of fluorescent probes for detecting biological molecules or ions. Liu et al. (2020) designed a fluorescent probe based on the 1,3-Dioxoisoindolin-2-yl structure for the detection of hydrogen sulfide (H2S) in living cells. This probe demonstrated high selectivity and sensitivity, enabling effective bioimaging applications in HeLa cells (Liu et al., 2020).
Antimicrobial and Anticancer Research
Another significant area of application is in the development of antimicrobial and anticancer agents. Bedair et al. (2006) synthesized derivatives of 1,3-Dioxoisoindolin-2-yl phenylacetic acid, which showed promising antimicrobial activities. These compounds represent a potential avenue for new antimicrobial drug development, indicating the compound's role in addressing bacterial infections (Bedair et al., 2006).
Organometallic Chemistry and Catalysis
The use of fluorobenzenes, including this compound derivatives, in organometallic chemistry and catalysis has been explored to enhance chemical reactions and synthesis processes. Pike et al. (2017) discussed the role of partially fluorinated benzenes in organometallic chemistry, highlighting their potential as solvents or ligands in transition-metal-based catalysis. This research underlines the compound's utility in facilitating various chemical transformations, contributing to the development of more efficient and sustainable chemical processes (Pike, Crimmin, & Chaplin, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-isoindoline-1,3-dione heterocycles, have been found to have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, or other types of chemical interactions .
Biochemical Pathways
Similar compounds have been found to interact with a variety of biochemical pathways, often resulting in changes to cellular processes .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular levels, often resulting in changes to cellular processes .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Future Directions
The potential applications of “1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate” and similar compounds in various fields, including medicine, are a promising area for future research. Further studies could focus on exploring its properties for further chemical transformations and its impact on the survival of blood cancer cells .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO5S/c15-9-5-7-10(8-6-9)22(19,20)21-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZYOFPXWKUXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724784 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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